2-Trifluoromethyl-4-fluoromandelic acid

Description

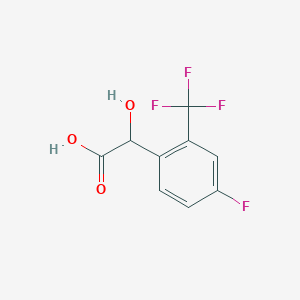

2-Trifluoromethyl-4-fluoromandelic acid is a fluorinated derivative of mandelic acid (α-hydroxybenzeneacetic acid), characterized by a trifluoromethyl (-CF₃) group at the 2-position and a fluorine (-F) substituent at the 4-position of the aromatic ring. This dual fluorination enhances its physicochemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H6F4O3/c10-4-1-2-5(7(14)8(15)16)6(3-4)9(11,12)13/h1-3,7,14H,(H,15,16) |

InChI Key |

ATMAFFIOVHQKGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Trifluoromethyl)Mandelic Acid

- Structure : Trifluoromethyl group at the 4-position of the aromatic ring.

- Key Differences :

- The 4-CF₃ substitution creates distinct electronic effects compared to the 2-CF₃, 4-F configuration. The 4-position CF₃ group exerts stronger electron-withdrawing effects, lowering the pKa of the hydroxyl group (predicted pKa ~3.0 vs. 2.8 for 2-CF₃,4-F) and increasing acidity .

- Lipophilicity : logP of 1.8 (estimated) vs. 2.1 for 2-Trifluoromethyl-4-fluoromandelic acid, reflecting the impact of fluorine’s electronegativity and steric placement .

5-Fluorouracil

- Structure : Fluorine at the 5-position of a pyrimidine ring.

- Solubility: 5-Fluorouracil is highly water-soluble (logP -0.89), contrasting with the moderate-to-low solubility of fluorinated mandelic acids due to their aromatic hydrophobicity .

Heterocyclic Fluorinated Analogs

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid

- Structure : Thiazole ring with a trifluoromethyl group and acetic acid side chain.

- Molecular Weight: 211.16 g/mol (vs. 254.14 g/mol for this compound), influencing diffusion rates across biological membranes .

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid

- Structure : Thiazole ring substituted with a fluoroaniline group.

- Key Differences: The amino-fluorophenyl moiety enables hydrogen bonding with biological targets, a feature absent in mandelic acid derivatives. This may expand its utility in targeting proteases or receptors . logP: 2.5 (higher than this compound), suggesting greater membrane permeability .

Physicochemical Properties Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.